

Spectroscopic Data for 2-Pyridyl Triflate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Pyridyl
trifluoromethanesulfonate

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This guide provides an in-depth analysis of the spectroscopic data for 2-pyridyl triflate (pyridin-2-yl trifluoromethanesulfonate), a key building block in modern organic synthesis.^[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this versatile reagent. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure of 2-pyridyl triflate and its spectroscopic signatures, offering field-proven insights into data acquisition and interpretation.

Introduction to 2-Pyridyl Triflate

2-Pyridyl triflate is an organosulfur compound featuring a pyridine ring substituted at the 2-position with a trifluoromethanesulfonate (triflate) group.^[1] The triflate moiety is an excellent leaving group, making this compound a valuable precursor for a wide range of cross-coupling reactions and nucleophilic aromatic substitutions, enabling the synthesis of complex pyridine-containing molecules.^[1] Accurate spectroscopic characterization is paramount for verifying the purity and identity of 2-pyridyl triflate, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2-pyridyl triflate, providing unambiguous information about its proton and carbon environments.

¹H NMR Spectroscopy

Theoretical Principles: The ¹H NMR spectrum reveals the chemical environment of the protons in the molecule. The electron-withdrawing nature of the nitrogen atom and the triflate group significantly influences the chemical shifts of the aromatic protons on the pyridine ring, causing them to resonate at lower fields (higher ppm values) compared to benzene.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Caption: Workflow for ¹H NMR Data Acquisition.

Expected ¹H NMR Data for 2-Pyridyl Triflate:

The pyridine ring of 2-pyridyl triflate will exhibit a complex multiplet pattern in the aromatic region of the spectrum. The protons are expected to be deshielded due to the electronegativity of the nitrogen atom and the inductive effect of the triflate group.

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
H-6	~8.4 - 8.6	ddd	ortho, meta, para
H-4	~7.8 - 8.0	ddd	ortho, meta, para
H-5	~7.3 - 7.5	ddd	ortho, meta, para
H-3	~7.2 - 7.4	ddd	ortho, meta, para

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen and the triflate group, as well as by resonance effects. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocol: Acquiring a ^{13}C NMR Spectrum

Caption: Workflow for ^{13}C NMR Data Acquisition.

Expected ^{13}C NMR Data for 2-Pyridyl Triflate:

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Key Features
C-2	~150 - 155	Attached to the triflate group, will be significantly deshielded.
C-6	~148 - 152	Alpha to nitrogen, deshielded.
C-4	~138 - 142	Gamma to nitrogen.
C-3	~120 - 125	Beta to nitrogen.
C-5	~118 - 123	Beta to nitrogen.
CF_3	~115 - 120	Quartet due to $^1\text{J}(\text{C-F})$ coupling.

^{19}F NMR Spectroscopy

Theoretical Principles: ^{19}F NMR is a highly sensitive technique that is specific to fluorine-containing compounds. For 2-pyridyl triflate, it will show a single peak for the three equivalent fluorine atoms of the triflate group. The chemical shift is typically referenced to an external standard like CFCl_3 .

Expected ^{19}F NMR Data for 2-Pyridyl Triflate:

A single, sharp singlet is expected for the $-\text{CF}_3$ group, typically around -77 to -79 ppm relative to CFCl_3 .^[2]

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a

"fingerprint" of the molecule. For 2-pyridyl triflate, key vibrational modes will be associated with the pyridine ring and the triflate group.

Experimental Protocol: Acquiring an FTIR Spectrum

Caption: Workflow for FTIR Data Acquisition (Neat Liquid).

Expected IR Absorption Bands for 2-Pyridyl Triflate:

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity
3100 - 3000	Aromatic C-H stretch	Medium to Weak
1600 - 1585	Aromatic C=C and C=N in-ring stretching	Medium
1500 - 1400	Aromatic C=C and C=N in-ring stretching	Strong
~1420	S=O asymmetric stretch	Very Strong
~1210	S=O symmetric stretch	Very Strong
1250 - 1140	C-F stretch	Very Strong
900 - 675	C-H out-of-plane bending	Strong

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining structural insights from fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for analyzing 2-pyridyl triflate.

Experimental Protocol: Acquiring a Mass Spectrum

Caption: Workflow for ESI-MS Data Acquisition.

Expected Mass Spectrometry Data for 2-Pyridyl Triflate:

- Molecular Formula: $C_6H_4F_3NO_3S$
- Molecular Weight: 227.16 g/mol [3]
- Expected Molecular Ion $(M+H)^+$: m/z 228.0

Common Fragmentation Pathways:

The most likely fragmentation will involve the cleavage of the C-O bond connecting the pyridine ring and the triflate group, or the loss of the SO_3 group.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of 2-pyridyl triflate. By understanding the principles behind NMR, IR, and MS, and by following robust experimental protocols, researchers can confidently verify the integrity of this important synthetic building block, thereby ensuring the success of their chemical research and development endeavors.

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